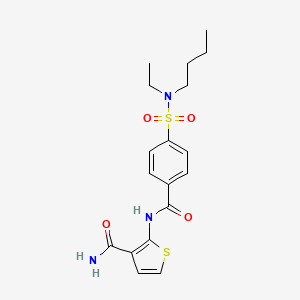

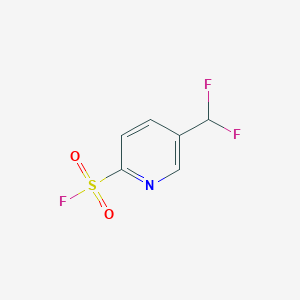

![molecular formula C10H10ClFN2O3 B2747585 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2460754-75-8](/img/structure/B2747585.png)

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H10ClFN2O3 . It has an average mass of 260.649 Da and a monoisotopic mass of 260.036407 Da . The imidazopyridine moiety in its structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2O3.ClH/c1-16-5-7-4-13-3-6 (10 (14)15)2-8 (11)9 (13)12-7;/h2-4H,5H2,1H3, (H,14,15);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While the specific chemical reactions involving 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride are not detailed in the literature, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Wissenschaftliche Forschungsanwendungen

Metal-Free Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are crucial intermediates in the synthesis of various drugs and pharmaceutical agents. The metal-free synthesis approach is environmentally friendly and has been emphasized due to its ecological benefits . “EN300-7356804” can serve as a key intermediate in such syntheses, contributing to the development of drugs with a broad spectrum of biological activities.

Radical Reactions in Organic Synthesis

The compound plays a significant role in radical reactions, which are essential for the direct functionalization of imidazo[1,2-a]pyridine derivatives. These reactions are pivotal in organic synthesis and pharmaceutical chemistry, enabling the construction of complex molecules through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Anticancer Agent Development

Imidazo[1,2-a]pyridine analogues, such as “EN300-7356804”, have shown promise in the treatment of tuberculosis and potentially other diseases. For instance, Q203, an imidazo[1,2-a]pyridine analogue, demonstrated significant bacterial load reduction in an acute TB mouse model . This suggests that “EN300-7356804” could be explored for its therapeutic potential in cancer treatment.

Drug Candidate Synthesis

The compound’s structure is conducive to the development of important drugs and promising drug candidates. Its use in the preparation of compounds with sedative, anxiolytic, and cardiotonic properties has been underlined, showcasing its versatility in drug synthesis .

Inertial Navigation Systems

While the search results for “EN300-7356804” yielded information about a fiber optic inertial measurement unit (IMU) named EN-300, it’s important to clarify that this is a different entity and not related to the chemical compound . However, if “EN300-7356804” refers to this IMU, then its applications would include GPS-denied navigation, precise targeting, and line-of-sight stabilization in various fields such as aeronautics, civil aviation, and oil and gas exploration .

Environmental Impact Reduction

The eco-friendly aspect of synthesizing imidazo[1,2-a]pyridines without the use of metals aligns with the current push towards reducing the environmental impact of chemical processes. “EN300-7356804” could contribute to greener chemistry practices by serving as an alternative to more ecologically taxing methods .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that future research will continue to explore the potential applications of compounds with this structure, including 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.

Eigenschaften

IUPAC Name |

8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3.ClH/c1-16-5-7-4-13-3-6(10(14)15)2-8(11)9(13)12-7;/h2-4H,5H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELFGAMXRRTWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN2C=C(C=C(C2=N1)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

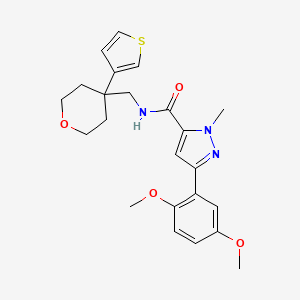

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2747508.png)

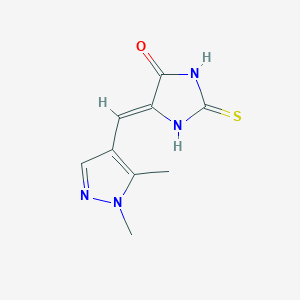

![4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2747509.png)

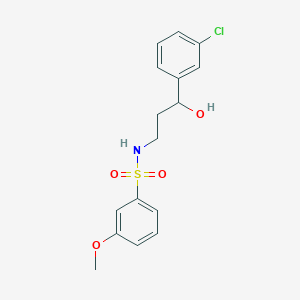

![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747513.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2747515.png)

![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)